Propyl propylphosphonofluoridate

Descripción

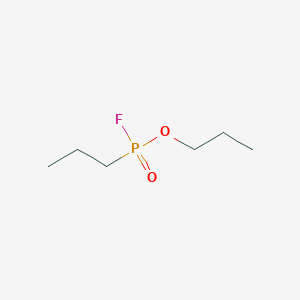

Propyl propylphosphonofluoridate (IUPAC name: Propyl propylphosphonofluoridoate) is an organophosphorus compound with the molecular formula C₆H₁₄FO₂P and CAS Registry Number 18358-36-6. Its synonyms include O-Propyl propylphosphonofluoridate and n-Propyl propylphosphonofluoridate. Structurally, it features a phosphonofluoridate core with two propyl groups attached, which influences its reactivity, stability, and biological interactions .

Propiedades

Número CAS |

18358-36-6 |

|---|---|

Fórmula molecular |

C6H14FO2P |

Peso molecular |

168.15 g/mol |

Nombre IUPAC |

1-[fluoro(propyl)phosphoryl]oxypropane |

InChI |

InChI=1S/C6H14FO2P/c1-3-5-9-10(7,8)6-4-2/h3-6H2,1-2H3 |

Clave InChI |

JOBVIQBYCNRBKT-UHFFFAOYSA-N |

SMILES canónico |

CCCOP(=O)(CCC)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of propyl propylphosphonofluoridate typically involves the reaction of propylphosphonic dichloride with propyl alcohol in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by propyl groups. The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of propyl propylphosphonofluoridate may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

Propyl propylphosphonofluoridate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are typically used.

Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under controlled pH and temperature conditions.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine derivatives.

Substitution: Hydroxyl or amino-substituted phosphonofluoridates.

Aplicaciones Científicas De Investigación

Propyl propylphosphonofluoridate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of acetylcholinesterase inhibition.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating neurological disorders.

Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of propyl propylphosphonofluoridate involves the inhibition of enzymes, particularly acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter. This results in the accumulation of acetylcholine in the synaptic cleft, leading to prolonged nerve signal transmission. The molecular targets include the serine residue in the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission and signal transduction.

Comparación Con Compuestos Similares

Comparative Data Table

Research Findings and Implications

- Reactivity: Propyl propylphosphonofluoridate’s linear alkyl chains facilitate nucleophilic attack at the phosphorus center, a common mechanism in acetylcholinesterase inhibition. Branched or cyclic analogs show reduced reactivity due to steric effects .

- Cycloalkyl derivatives (e.g., 4-Ethylcyclohexyl) may exhibit higher specificity for biological targets .

- Regulatory Status : Compounds with longer alkyl chains or cyclic structures often face stricter controls (e.g., Schedule I) due to persistence and bioaccumulation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.